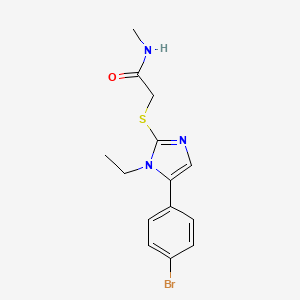

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3OS/c1-3-18-12(10-4-6-11(15)7-5-10)8-17-14(18)20-9-13(19)16-2/h4-8H,3,9H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQGYQDDCKTDAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)NC)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ethylenediamine under acidic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

Acetamide Formation: The final step involves the acylation of the thioether with N-methylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for hydrogenation.

Substitution: Nucleophiles such as sodium methoxide or primary amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the biological activity of imidazole derivatives and their interactions with biological macromolecules.

Chemical Biology: It can serve as a probe to investigate the mechanisms of action of various biological processes.

Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the thioether linkage provides additional flexibility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of imidazole- and thioacetamide-containing derivatives. Below is a comparative analysis of structurally related compounds from the provided evidence:

Key Differences and Implications

Core Heterocycles: The target compound’s imidazole core differs from triazole-thiazole (9c, ) and triazino-indole (27, ) systems. Imidazoles are known for hydrogen-bonding capabilities, while triazoles offer metabolic resistance . Triazole-thiones (21a, ) may exhibit distinct redox behavior compared to thioacetamides.

Substituent Effects: Bromophenyl vs. Fluorophenyl/Chlorophenyl: Bromine’s larger atomic radius and stronger electron-withdrawing nature (compared to fluorine or chlorine) may enhance binding to hydrophobic pockets in biological targets . N-Methylacetamide vs.

Synthetic Yields and Purity: Compounds with triazole-thiazole cores (e.g., 9c) and triazino-indoles (e.g., 27) show ≥95% purity, suggesting robust synthetic protocols .

Biological Relevance :

- Docking studies for 9c () highlight binding interactions with enzyme active sites, suggesting the bromophenyl group’s role in positioning the molecule .

- The absence of a triazole or morpholine ring in the target compound may limit its utility in contexts where these moieties are critical (e.g., kinase inhibition) .

Physicochemical Properties

Biological Activity

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic compound characterized by its complex structure, which includes an imidazole ring and a bromophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C13H14BrN3OS

- Molecular Weight : 340.24 g/mol

- CAS Number : 1207023-66-2

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural components, which enhance its interaction with biological targets. Compounds containing imidazole and thiazole rings are often studied for their antimicrobial , antifungal , and anticancer properties.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria . The presence of the bromophenyl group is believed to enhance its reactivity and efficacy against microbial pathogens.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Anticancer Activity

Research has indicated promising anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer).

Table 2: Antiproliferative Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index (Normal vs Tumor) |

|---|---|---|

| A549 | 18.53 | 23 |

| SGC-7901 | 15.20 | 30 |

| HeLa | 12.45 | 25 |

The selectivity index indicates that normal cells exhibit significantly higher tolerance to the compound compared to tumor cells, suggesting a favorable therapeutic window.

The mechanism of action for this compound may involve interaction with specific enzymes or receptors within the cell. Molecular docking studies suggest that it can effectively bind to active sites, potentially inhibiting enzymatic activity or modulating cellular pathways involved in disease processes.

Apoptosis Induction

Studies have shown that treatment with this compound can induce apoptosis in cancer cells by altering the expression levels of critical proteins involved in the apoptotic pathway, such as increasing Bax and decreasing Bcl-2 levels.

Figure 1: Protein Expression Changes Induced by Treatment

Protein Expression Changes

Case Studies

A notable study evaluated the effects of this compound on HeLa cells, where it was found to significantly increase caspase-3 expression, indicating activation of the apoptotic pathway. The study highlighted that treatment led to a time-dependent increase in apoptosis markers, reinforcing its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide, and how are intermediates characterized?

- Methodology : The compound is synthesized via multi-step reactions starting with imidazole ring formation, followed by substitution of the 4-bromophenyl group and thioacetamide linkage. Key intermediates (e.g., thiolated imidazoles) are characterized using melting point analysis, IR (to confirm S-H or C=O stretches), and NMR (to verify substitution patterns and purity). For example, highlights the use of K₂CO₃ in DMSO for coupling thiol intermediates with acetamide derivatives, with yields optimized at 60–80°C .

Q. How do structural features (e.g., bromophenyl, thioacetamide) influence the compound’s chemical reactivity?

- Analysis : The bromophenyl group enhances electrophilic aromatic substitution potential, while the thioacetamide linkage increases susceptibility to oxidation (forming sulfoxides/sulfones) or nucleophilic substitution. notes that halogen atoms (Br, Cl) improve pharmacological stability but may require inert atmospheres during synthesis to prevent degradation .

Q. What analytical techniques are critical for confirming the compound’s purity and structure?

- Methods :

- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content) with <0.3% deviation from theoretical values .

- ¹H/¹³C NMR : Assigns peaks for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.1–2.5 ppm), and thioether linkages (δ 3.8–4.2 ppm) .

- HPLC-MS : Monitors purity (>95%) and detects byproducts from incomplete substitutions .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity while minimizing side reactions?

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol intermediates, while ethanol reduces side reactions in final coupling steps () .

- Catalyst Use : Pd/C or CuI accelerates Suzuki-Miyaura couplings for aryl substitutions () .

- Temperature Control : Reactions at 60–70°C balance speed and byproduct suppression ( ) .

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved across studies?

- Resolution Approaches :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for BACE1 inhibition in Alzheimer’s studies) and controls to reduce variability () .

- Structural Comparisons : Compare with analogs (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives) to isolate substituent effects. shows IC₅₀ differences of >10× when bromine is replaced with chlorine .

Q. What computational strategies are effective for predicting binding modes of this compound with targets like BACE1?

- Modeling Workflow :

- Docking Software : AutoDock Vina or Schrödinger Suite for preliminary binding pose prediction. used docking to identify hydrogen bonds between the thioacetamide group and BACE1’s catalytic aspartates .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of imidazole-thioacetamide interactions .

Q. How do halogen substitutions (e.g., Br vs. Cl) impact structure-activity relationships (SAR) in analogs?

- SAR Insights :

- Potency : Bromine’s larger atomic radius enhances hydrophobic interactions with enzyme pockets (e.g., BACE1 inhibition IC₅₀ = 1.5 µM vs. 2.0 µM for fluorine; ) .

- Metabolic Stability : Chlorine analogs show faster hepatic clearance in microsomal assays due to reduced electron-withdrawing effects .

Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?

- Protocol Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.